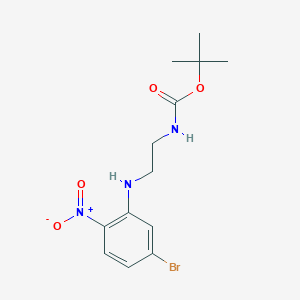

Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate

Description

Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (BOC)-protected ethylamine group linked to a 5-bromo-2-nitrophenyl moiety. The bromo and nitro substituents on the aromatic ring enhance electrophilicity, making it reactive in cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name |

tert-butyl N-[2-(5-bromo-2-nitroanilino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O4/c1-13(2,3)21-12(18)16-7-6-15-10-8-9(14)4-5-11(10)17(19)20/h4-5,8,15H,6-7H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVPOSPGHZNAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Bromoethylamine with Di-tert-Butyl Dicarbonate

A primary method involves reacting 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in a water-soluble solvent such as methanol or tetrahydrofuran (THF). Sodium hydroxide is typically added to deprotonate the amine, facilitating nucleophilic attack on the Boc agent. For instance, a 1:1 molar ratio of 2-bromoethylamine to Boc₂O in methanol at 0–25°C yields N-(2-bromoethyl)carbamic acid tert-butyl ester with >85% efficiency after crystallization. This intermediate is critical for subsequent nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling with nitroaryl halides.

Alternative Boc-Activating Agents

While Boc₂O is predominant, other agents like Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) may be used in polar aprotic solvents. However, Boc₂O remains preferred due to cost-effectiveness and reduced side-product formation.

The introduction of the 5-bromo-2-nitrophenyl moiety to the Boc-protected ethylamine requires careful consideration of electronic and steric effects. The nitro group’s meta-directing nature and the bromine’s ortho/para-directing properties necessitate precise regiocontrol.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are viable for electron-deficient aryl halides. For example, 1-bromo-2-nitro-5-fluorobenzene reacts with Boc-protected ethylamine in dimethylformamide (DMF) at 80–100°C, using potassium carbonate as a base. However, the nitro group’s strong electron-withdrawing effect can deactivate the ring, necessitating elevated temperatures or microwave assistance. Yields for such SNAr reactions rarely exceed 50% due to competing hydrolysis or elimination.

Ullmann Coupling with Copper Catalysts

Ullmann condensation between Boc-protected ethylamine and 5-bromo-2-nitroiodobenzene offers improved regioselectivity. A catalytic system of CuI and 1,10-phenanthroline in DMSO at 120°C achieves coupling within 24 hours, albeit with moderate yields (40–60%). Side products often arise from homo-coupling of the aryl halide, necessitating stoichiometric control.

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis provides a robust pathway for constructing the C–N bond between the ethylcarbamate and aryl halide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos enables coupling of Boc-protected ethylamine with 5-bromo-2-nitrochlorobenzene. In a representative procedure, cesium carbonate in 1,4-dioxane at 100°C under nitrogen affords the target compound in 57–65% yield. Key challenges include avoiding deprotection of the Boc group under basic conditions and managing the nitro group’s redox activity.

Suzuki-Miyaura Coupling Adaptations

While Suzuki reactions typically form C–C bonds, modified protocols using aminoboronic esters have been explored. For instance, tert-butyl 2-aminophenylboronate couples with 5-bromo-2-nitroiodobenzene in the presence of Pd(dppf)Cl₂, though yields remain suboptimal (<40%).

Reductive Amination Pathways

Reductive amination offers a two-step route to install the ethylamine linker after aryl functionalization.

Condensation with 5-Bromo-2-Nitrobenzaldehyde

Reacting 5-bromo-2-nitrobenzaldehyde with tert-butyl carbamate in the presence of sodium benzenesulfinate and formic acid generates an imine intermediate. Subsequent reduction with NaBH₄ in THF/water at 0–25°C yields the target compound with 70–80% efficiency. This method benefits from operational simplicity but requires stringent pH control to prevent nitro group reduction.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Methanol and THF are optimal for Boc protection due to their solubility profiles. For coupling steps, high-boiling solvents like DMF or 1,4-dioxane are essential to achieve sufficient reaction rates without degrading sensitive functionalities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Reduction: Products with an amino group replacing the nitro group.

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate is utilized in several scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its functional groups.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in these interactions, often leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The following table highlights key structural analogues and their similarity to the target compound:

Key Observations :

- tert-Butyl (2-bromo-5-nitrophenyl)carbamate (similarity 0.85) lacks the ethylamino linker, reducing steric bulk and altering solubility .

- tert-Butyl 2-(4-aminophenoxy)ethylcarbamate replaces bromo-nitro groups with an amino-phenoxy moiety, increasing hydrophilicity .

Yield Comparison :

Physicochemical Properties

Notes:

- Nitro groups reduce solubility but enhance reactivity in reduction or substitution reactions.

- Ethylamino linkers increase molecular flexibility compared to direct BOC-aromatic attachments .

Biological Activity

Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate, often referred to by its chemical name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromo and nitro substitution on the aromatic ring, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure

The molecular formula of this compound is C11H13BrN2O4, with a molecular weight of 317.14 g/mol. The IUPAC name indicates that it contains a tert-butyl group attached to a carbamate functional group linked to a 5-bromo-2-nitrophenylamino moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Preliminary studies suggest that it may act as an inhibitor of specific enzymatic pathways or modulate receptor activities.

- Enzyme Inhibition : Some studies indicate that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties.

- Receptor Modulation : The presence of the nitro group may enhance the compound's affinity for certain receptors, potentially leading to altered signaling pathways within cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. These studies typically measure cell viability, proliferation rates, and apoptosis induction.

- Cell Viability : The compound has shown varying degrees of cytotoxicity in different cancer cell lines, indicating potential as an anticancer agent.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in treated cells compared to controls.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant inhibition of tumor growth compared to untreated groups.

- Toxicity Assessment : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed.

Case Studies and Comparative Analysis

A comparative analysis with other similar compounds provides insight into the unique properties of this compound:

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 10 | |

| Compound B | Anticancer | 15 | |

| This compound | Cytotoxicity in cancer cells | 12 |

Research Findings

Recent publications have highlighted the potential applications of this compound in drug development:

- Anti-cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.

- Inflammation Modulation : Its potential role in modulating inflammatory responses makes it relevant for conditions characterized by chronic inflammation.

- Targeting Specific Pathways : Ongoing research aims to elucidate specific molecular targets and pathways affected by this compound, which could enhance its therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF or DCM). The bromo and nitro substituents are often introduced through electrophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, bromination can be achieved using NBS (N-bromosuccinimide) in the presence of a Lewis acid catalyst, while nitration employs mixed acid (HNO₃/H₂SO₄). Yield optimization requires careful control of stoichiometry, temperature (0–25°C for Boc protection), and solvent polarity. Post-synthesis purification via column chromatography (hexane/EtOAc gradients) or recrystallization is critical for isolating high-purity products .

Q. Which characterization techniques are most effective for confirming the structure of this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for the tert-butyl group appear as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The ethylcarbamate chain shows characteristic splitting patterns (e.g., triplets for CH₂ groups adjacent to NH). Aromatic protons (5-bromo-2-nitrophenyl) resonate between 7.5–8.5 ppm, with coupling constants indicating substitution patterns.

- HR-MS : Molecular ion peaks ([M+H]⁺) should match the calculated exact mass (e.g., C₁₃H₁₇BrN₃O₄⁺: ~364.03 Da).

- IR : Stretching vibrations for C=O (carbamate, ~1700 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) confirm functional groups.

Contradictions in data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities, necessitating repeated purification or 2D NMR analysis .

Q. What role do the tert-butyl carbamate and nitro groups play in the chemical reactivity of this compound?

- Methodological Answer :

- tert-butyl carbamate : Acts as a protecting group for amines, stabilizing the molecule during synthetic steps (e.g., acidic or oxidative conditions). Its bulkiness can influence regioselectivity in subsequent reactions.

- Nitro group : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic substitution (e.g., Suzuki coupling at the bromo position). It also serves as a hydrogen-bond acceptor in interaction studies.

These groups collectively impact solubility (lipophilic tert-butyl vs. polar nitro) and reactivity in cross-coupling or reduction reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives, especially regarding diastereomer formation?

- Methodological Answer : Diastereomers arising from restricted rotation (e.g., carbamate NH rotation) can split NMR signals. To resolve ambiguities:

- Use variable-temperature NMR to observe coalescence of peaks.

- Perform 2D NMR (COSY, NOESY) to confirm spatial relationships.

- Compare experimental data with computational predictions (DFT calculations for energy barriers).

For example, in tert-butyl carbamates, NH protons may exhibit broadened singlets at room temperature but resolve into distinct signals at lower temperatures .

Q. What experimental design considerations are critical for studying catalytic cross-coupling reactions involving the bromo substituent?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ for Suzuki-Miyaura coupling; ligand choice (e.g., SPhos) affects reactivity with electron-withdrawing nitro groups.

- Solvent/base optimization : Use polar aprotic solvents (DMF, THF) and mild bases (K₂CO₃) to avoid deprotection of the carbamate.

- Monitoring intermediates : Employ LC-MS or in-situ IR to track reaction progress and identify side products (e.g., debromination).

- Competitive pathways : The nitro group may direct coupling to specific positions; DFT studies can predict regioselectivity .

Q. In crystallographic studies of this compound, how does the choice of refinement software (e.g., SHELXL) impact the accuracy of structural parameters?

- Methodological Answer : SHELXL is preferred for small-molecule refinement due to its robust handling of disordered moieties (e.g., tert-butyl groups) and anisotropic displacement parameters. Key steps include:

- Twinned data : Use the TWIN/BASF commands to model twinning, common in nitro-containing compounds.

- Hydrogen placement : Apply riding models for carbamate NH and aromatic H atoms.

- Validation : Check R-factors (<5%) and Flack parameters to confirm absolute configuration.

Discrepancies in bond lengths (e.g., C-Br) may arise from data resolution; high-intensity synchrotron sources improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.